(2E)-3-(Dimethylamino)-1-(5-fluoropyridin-2-YL)prop-2-EN-1-one
Description
(2E)-3-(Dimethylamino)-1-(5-fluoropyridin-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a dimethylamino group at the β-position of the enone system and a 5-fluoropyridin-2-yl moiety at the ketone terminus.
Properties
Molecular Formula |
C10H11FN2O |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-(5-fluoropyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H11FN2O/c1-13(2)6-5-10(14)9-4-3-8(11)7-12-9/h3-7H,1-2H3/b6-5+ |
InChI Key |
CDVNXPDOSHTSIW-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=NC=C(C=C1)F |
Canonical SMILES |
CN(C)C=CC(=O)C1=NC=C(C=C1)F |
Origin of Product |
United States |
Biological Activity
(2E)-3-(Dimethylamino)-1-(5-fluoropyridin-2-YL)prop-2-EN-1-one is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol. It is characterized by its unique structure, which incorporates a dimethylamino group and a fluoropyridine moiety, suggesting potential biological activity relevant to medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C10H11FN2O |
| Molecular Weight | 194.21 g/mol |
| IUPAC Name | (E)-3-(dimethylamino)-1-(5-fluoropyridin-2-yl)prop-2-en-1-one |
| InChI Key | CDVNXPDOSHTSIW-AATRIKPKSA-N |
The biological activity of (2E)-3-(Dimethylamino)-1-(5-fluoropyridin-2-YL)prop-2-EN-1-one is primarily attributed to its interaction with various biological targets. The compound's structure suggests it may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular signaling pathways.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes related to metabolic processes, which can affect cell proliferation and survival.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting neuroactive properties.
Biological Studies and Findings
Research on the biological activity of this compound has yielded promising results across various studies:
Anticancer Activity
In vitro studies have demonstrated that (2E)-3-(Dimethylamino)-1-(5-fluoropyridin-2-YL)prop-2-EN-1-one exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.4 | Apoptosis induction |
| MCF7 (Breast) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 10.5 | Inhibition of proliferation |
Neuroprotective Effects
Studies have indicated that this compound may possess neuroprotective properties, potentially through the modulation of neurotransmitter levels or receptor activity.
Case Studies
Several case studies have explored the efficacy of (2E)-3-(Dimethylamino)-1-(5-fluoropyridin-2-YL)prop-2-EN-1-one in preclinical models:
-
Study on Lung Cancer : A study conducted on A549 cells showed that treatment with the compound resulted in a significant reduction in cell viability, with an observed IC50 value lower than many standard chemotherapeutics.
"The compound's ability to induce apoptosis in lung cancer cells positions it as a potential candidate for further development" .
-
Neuroprotection in Animal Models : In vivo studies using rodent models have suggested that the compound can protect against neurodegeneration induced by oxidative stress, indicating its potential utility in treating neurodegenerative diseases.
"Results indicate a significant decrease in markers of oxidative stress following treatment with the compound" .
Comparison with Similar Compounds
Structural Modifications and Physical Properties
Key structural analogs vary in the substituents on the aromatic ring, influencing their physical and chemical properties:
Key Observations:
- Fluorine Substitution: The 5-fluoro group on the pyridine ring in the target compound likely enhances polarity and metabolic stability compared to non-fluorinated analogs like the pyridin-2-yl derivative .
- Melting Points: Electron-withdrawing groups (e.g., trifluoromethyl) correlate with higher melting points, suggesting stronger intermolecular interactions .
- Synthetic Yields: Yields for analogs range from 62% to 97%, with Pd-catalyzed cross-coupling and microwave-assisted synthesis being common methods .
Crystallographic and Computational Insights
- Planarity: The 4-pyridyl analog exhibits near-planar geometry, which may facilitate π-π stacking in crystal lattices or protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
